2-Chloro-4-thiocyanatoaniline
Overview
Description
Synthesis Analysis
The synthesis of aryl thiocyanate compounds like CTA has been achieved through a method called mechanochemical thiocyanation . This method uses ammonium persulfate and ammonium thiocyanate as reagents and silica as a grinding auxiliary . It has been reported to afford aryl thiocyanates with moderate to excellent yields for a wide variety of aryl compounds .Molecular Structure Analysis
The molecular formula of CTA is C7H5ClN2S . The InChI representation of its structure isInChI=1S/C7H5ClN2S/c8-6-3-5 (11-4-9)1-2-7 (6)10/h1-3H,10H2
. Physical And Chemical Properties Analysis
CTA has a molecular weight of 184.65 g/mol . It has a topological polar surface area of 75.1 Ų . The exact mass and monoisotopic mass of CTA are 183.9861970 g/mol . It has a rotatable bond count of 1 . The XLogP3 of CTA is 2.8 .Scientific Research Applications
Synthesis Applications
2-Chloro-4-thiocyanatoaniline has been studied for its role in the synthesis of various compounds. For example, it has been used in the synthesis of 2-Amino-5(6)-(4-aminophenyl)benzimidazole derivatives, where optimal conditions for synthesis and isolation were explored (Pilyugin, Sapozhnikov, & Shitov, 2003). Another study focused on the synthesis of new antimicrobials, using N-derivatives of chlorine-substituted 4-thiocyanatoanilines (Yabuuchi, Hisaki, & Kimura, 1975).
Antimicrobial Research
Research has also been conducted on the antimicrobial properties of thiocyanatoaniline derivatives, including 2-Chloro-4-thiocyanatoaniline. A study by Croshaw et al. synthesized a series of derivatives of p‐thiocyanatoaniline and tested their activity against dermatophytes, noting some structure-activity relationships (Croshaw, Davidson, & Spooner, 1966).
Environmental and Industrial Applications
In environmental and industrial contexts, 2-chloro-4-thiocyanatoaniline and its analogues have been utilized by microbial strains as carbon and nitrogen sources under anaerobic conditions, providing insights into the degradation of nitroaromatic compounds in contaminated environments (Duc, 2019). This compound also has implications in the large-scale synthesis of industrially significant chemicals, as demonstrated in the context of 2,4-Thiazolidinedione synthesis (Meng, Li, & Zheng, 2008).
Safety And Hazards
Future Directions
Aryl thiocyanate compounds like CTA are common intermediates for target molecules in pharmaceuticals and materials science . They also function as versatile precursors for many bioactive compounds . Therefore, the future directions of CTA could involve its use in the synthesis of new pharmaceuticals and materials.
properties
IUPAC Name |
(4-amino-3-chlorophenyl) thiocyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S/c8-6-3-5(11-4-9)1-2-7(6)10/h1-3H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBOJMWJGHBCEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC#N)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343641 | |
Record name | 2-CHLORO-4-THIOCYANATOANILINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-thiocyanatoaniline | |
CAS RN |
3226-47-9 | |
Record name | 2-CHLORO-4-THIOCYANATOANILINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(4-amino-3-chlorophenyl)sulfanyl]formonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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